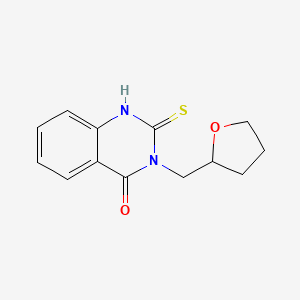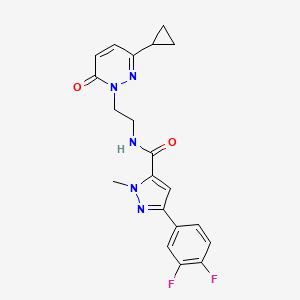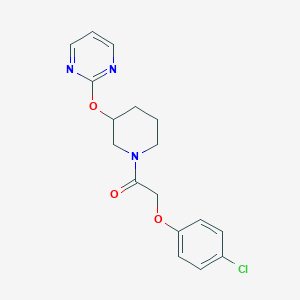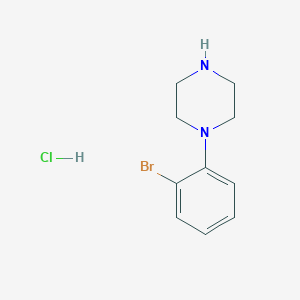![molecular formula C10H10O5 B2739747 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid CAS No. 1119833-01-0](/img/structure/B2739747.png)
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Vue d'ensemble
Description
“7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” is a chemical compound with the molecular formula C10H10O5 . It contains a total of 26 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes 2 six-membered rings and 1 ten-membered ring. It also contains 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 210.18, and it has 2 rotatable bonds. It also has a topological polar surface area of 65 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Research on related compounds such as methoxybenzoic acid derivatives and their reactions with various chemicals highlights the importance of these compounds in synthesizing novel chemical entities with potential biological activities. For instance, the study on oxidative debenzylation of 4-methoxy-α-methylbenzyl esters underscores the utility of methoxybenzoic acids in organic synthesis, particularly in introducing protective groups for carboxylic acids and facilitating their hydrolysis under specific conditions (Yoo et al., 1990).
Biological Activities
- Compounds structurally similar to 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid have been studied for their cytotoxic effects against various cancer cell lines, indicating the potential of methoxybenzoic acid derivatives in the development of new anticancer agents. For example, two new compounds isolated from Clausena lansium exhibited moderate cytotoxicity against multiple tumor cell lines, suggesting the relevance of such compounds in cancer research (Jiang et al., 2014).
Antimicrobial Activity
- The synthesis and evaluation of pyridine derivatives derived from benzothiazoles and carboxylic acids, including methoxybenzoic acid variants, have shown variable antimicrobial activities against bacteria and fungi. This indicates the role of methoxybenzoic acid derivatives in the development of new antimicrobial agents (Patel et al., 2011).
Agricultural Applications
- Benzoxazinoids, including derivatives from methoxybenzoic acids, have been analyzed for their concentrations in the roots of field-grown wheat varieties. These compounds play a crucial role in plant resistance against pathogens and have allelopathic effects, highlighting the agricultural significance of methoxybenzoic acid derivatives (Stochmal et al., 2006).
Propriétés
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-7-5-9-8(14-2-3-15-9)4-6(7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJGVPWIHHYBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2739673.png)
![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)
![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)


![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)
![3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2739685.png)


